molecular formula C23H20F3N3O4 B2984483 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid CAS No. 2287284-08-4

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid

Cat. No.: B2984483
CAS No.: 2287284-08-4
M. Wt: 459.425
InChI Key: JUMVLQDJUKTOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluoren-9-ylmethoxycarbonyl group This group is often introduced through a reaction with fluoren-9-ylmethanol and carbonyl chloride under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and protective groups may be employed to increase the yield and purity of the final product. Purification techniques such as recrystallization or chromatography would be used to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: Its unique structure makes it a candidate for studying biological processes and interactions at the molecular level.

  • Industry: It may be used in the production of advanced materials or as a component in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

  • 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)butanoic acid

  • 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methoxybutanoic acid

  • 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-hydroxybutanoic acid

Uniqueness: This compound is unique due to its trifluoromethyl group, which can significantly alter its chemical and physical properties compared to similar compounds. This group can enhance the compound's stability, lipophilicity, and binding affinity, making it particularly useful in various applications.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O4/c24-23(25,26)20-18(11-28-29-20)17(21(30)31)9-10-27-22(32)33-12-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8,11,17,19H,9-10,12H2,(H,27,32)(H,28,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMVLQDJUKTOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C4=C(NN=C4)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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